molecular formula C20H18O7 B1219027 Styraxin CAS No. 69742-32-1

Styraxin

Cat. No.: B1219027
CAS No.: 69742-32-1
M. Wt: 370.4 g/mol
InChI Key: ADTULSGZUFJGNI-WSFKTYETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Styraxin is a lignan.

Scientific Research Applications

  • Herb-Drug Interaction and Cytochrome P450 Enzymes : Styrax has been studied for its inhibitory effects on human cytochrome P450 enzymes (CYPs). It modulates the pharmacokinetics of the CYP-substrate drug warfarin, suggesting a significant herb-drug interaction potential (Zhang et al., 2020).

  • Pharmacological Effects and Traditional Uses : Research has highlighted the volatile components in Styrax as critical for its pharmacological effects. These components play roles in adjusting the central nervous system, cardiac action, and improving coronary artery blood flow (He Xin-rong, 2010).

  • Sedative and Anticonvulsant Activities : Styrax has shown sedative and anticonvulsant activities, with faster onset and more potent efficacy via intranasal administration compared to oral administration. This indicates its potential for central nervous system-related applications (Jianming Guo et al., 2011).

  • Absorption Promoter : Benzaldehyde, a key active compound of Styrax, has been identified as an absorption promoter, particularly effective for drugs with low oral bioavailability. It works by enhancing membrane permeability (Wen Wen et al., 2021).

  • Anti-Ulcerogenic Effect : Turkish sweetgum balsam (Styrax liquidus) has demonstrated significant gastroprotective effects, confirming the anti-ulcerogenic activity traditionally attributed to Styrax in Turkish folk medicine (I. Gurbuz et al., 2013).

  • Pancreatic Lipase Inhibitors for Obesity Treatment : Pentacyclic triterpenoid acids in Styrax are potent pancreatic lipase inhibitors, suggesting their potential application in treating obesity and related metabolic disorders (Lu Wang et al., 2020).

  • Antibacterial Activity : Styrax has been investigated for its antibacterial activity against several bacteria, making it a candidate for applications in treating bacterial infections (O. Sağdıç et al., 2005).

  • Chemopreventive Effect in Colon Carcinogenesis : Styrax camporum, a species from the Brazilian cerrado, shows promise in chemoprevention, particularly in inhibiting DNA damage and pre-neoplastic lesions in colon carcinogenesis (Pollyanna Francielli de Oliveira et al., 2021).

  • Bioactive Compounds in Styrax : The genus Styrax is a rich source of bioactive compounds, including lignans and triterpenoids, which have demonstrated diverse pharmacological effects, such as anticancer, antioxidant, and anti-inflammatory properties (N. T. Linh et al., 2021).

Properties

69742-32-1

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

(3R,3aR,6R,6aS)-6-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-3-methoxyphenyl)-3,3a,6,6a-tetrahydro-1H-furo[3,4-c]furan-4-one

InChI

InChI=1S/C20H18O7/c1-23-15-6-11(2-4-13(15)21)19-17-12(8-24-19)18(27-20(17)22)10-3-5-14-16(7-10)26-9-25-14/h2-7,12,17-19,21H,8-9H2,1H3/t12-,17-,18+,19+/m1/s1

InChI Key

ADTULSGZUFJGNI-WSFKTYETSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2[C@H]3[C@@H](CO2)[C@@H](OC3=O)C4=CC5=C(C=C4)OCO5)O

SMILES

COC1=C(C=CC(=C1)C2C3C(CO2)C(OC3=O)C4=CC5=C(C=C4)OCO5)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C3C(CO2)C(OC3=O)C4=CC5=C(C=C4)OCO5)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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